Piperidine-GNE-049-N-Boc

PROTAC CBP/p300 Selectivity

Piperidine-GNE-049-N-Boc is the only validated warhead ligand for assembling dCBP-1—the heterobifunctional degrader that achieves complete proteasomal ablation of p300/CBP via cereblon recruitment. Unlike bromodomain inhibitors (GNE-049, GNE-781) that block a single domain, dCBP-1 eliminates all scaffolding and catalytic HAT functions. The orthogonal N-Boc protecting group enables modular deprotection and linker conjugation to E3 ligase ligands. Critically, alternative CBP/p300-binding ligands cannot replicate the ternary complex geometry required for efficient, selective degradation. This is the ligand of choice for studying transcriptional addiction in MYC-driven malignancies and CNS applications (Kp,uu = 0.43 in rat).

Molecular Formula C30H39F2N7O2
Molecular Weight 567.7 g/mol
Cat. No. B8201746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-GNE-049-N-Boc
Molecular FormulaC30H39F2N7O2
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
InChIInChI=1S/C30H39F2N7O2/c1-30(2,3)41-29(40)37-13-9-25-24(18-37)28(35-39(25)21-7-10-33-11-8-21)38-12-5-6-19-14-22(20-16-34-36(4)17-20)23(27(31)32)15-26(19)38/h14-17,21,27,33H,5-13,18H2,1-4H3
InChIKeyNNCJWLPQMSOHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-GNE-049-N-Boc: The CBP/p300-Targeting PROTAC Ligand for Selective Degrader Synthesis


Piperidine-GNE-049-N-Boc (CAS 1936431-36-5) is a functionalized small molecule ligand engineered for the synthesis of heterobifunctional PROTAC degraders targeting the p300/CBP lysine acetyltransferases [1]. It serves as the CBP/p300-binding warhead in the degrader molecule dCBP-1, which hijacks the E3 ubiquitin ligase cereblon (CRBN) to induce selective ubiquitination and proteasomal degradation of p300 and CBP [1]. The compound incorporates an N-Boc protecting group on the piperidine nitrogen, providing a synthetic handle for subsequent linker conjugation and E3 ligase ligand attachment [2]. Its molecular formula is C30H39F2N7O2 with a molecular weight of 567.67 g/mol [2].

Why Piperidine-GNE-049-N-Boc Cannot Be Substituted with Generic CBP/p300 Inhibitors or Alternative Ligands


Generic substitution of Piperidine-GNE-049-N-Boc with alternative CBP/p300-binding ligands or commercially available inhibitors (e.g., GNE-049, GNE-781) is not functionally equivalent because this compound is not an inhibitor but a synthetic building block for PROTAC-mediated degradation [1]. The piperidine N-Boc moiety serves as the precise conjugation point for linker attachment, enabling the modular assembly of dCBP-1; alternative ligands lack this orthogonal functional group and cannot generate the same degrader architecture [1]. Furthermore, dCBP-1 achieves complete ablation of p300/CBP function through targeted degradation, a mechanism fundamentally distinct from domain inhibition that cannot be recapitulated by small-molecule inhibitors [1]. Substituting the ligand component alters ternary complex geometry with CRBN and p300/CBP, compromising degradation efficiency and selectivity [1].

Quantitative Differentiation of Piperidine-GNE-049-N-Boc vs. Comparator Ligands and Degraders


Selectivity Advantage: dCBP-1 Derived from Piperidine-GNE-049-N-Boc Exhibits 3,820-Fold Selectivity for CBP/p300 over BRD4

The PROTAC degrader dCBP-1, synthesized using Piperidine-GNE-049-N-Boc as the CBP/p300-targeting ligand, demonstrates exceptional selectivity for CBP/p300 over the closely related bromodomain protein BRD4(1). In direct comparative bromodomain profiling, dCBP-1 exhibits 3,820-fold greater selectivity for CBP/p300 than for BRD4(1) [1]. This selectivity profile is substantially higher than that of the parent inhibitor GNE-049, which shows approximately 3,850-fold selectivity over BRD4(1) in cellular assays .

PROTAC CBP/p300 Selectivity

Functional Superiority: dCBP-1 Achieves Complete p300/CBP Degradation While Inhibitors Only Partially Suppress Function

Unlike small-molecule inhibitors of the CBP/p300 bromodomain (e.g., GNE-049, IC50 = 1.1 nM; GNE-781, IC50 = 0.94 nM), which only block a single protein-protein interaction domain, the degrader dCBP-1—constructed from Piperidine-GNE-049-N-Boc—induces complete proteasomal degradation of both p300 and CBP proteins [1]. Quantitative proteomics in HAP1 cells following 3-hour treatment with dCBP-1 reveals near-complete depletion of p300 and CBP, whereas bromodomain inhibitors fail to ablate p300/CBP function [1]. This degradation event leads to loss of both catalytic (HAT) and scaffolding functions, producing a more profound biological effect than inhibition alone [1].

PROTAC Degradation p300/CBP

Cellular Potency: dCBP-1 Exhibits Exceptionally Potent Killing of Multiple Myeloma Cells

The degrader dCBP-1, incorporating the Piperidine-GNE-049-N-Boc ligand, demonstrates exceptional potency in killing multiple myeloma cells, a phenotype not observed with CBP/p300 bromodomain inhibitors [1]. In VCaP prostate cancer cells, dCBP-1 shows an IC50 of approximately 10 nM in dose-response viability assays, compared with the bromodomain inhibitor CCS1477 (IC50 >1,000 nM) and the HAT inhibitor A485 (IC50 ~500 nM) [2]. dCBP-1 also ablates the enhancer driving MYC oncogene expression, a key dependency in multiple myeloma [1].

Multiple Myeloma Cytotoxicity PROTAC

Synthetic Utility: Piperidine-GNE-049-N-Boc Enables Modular PROTAC Assembly via Orthogonal N-Boc Protection

Piperidine-GNE-049-N-Boc contains an N-Boc-protected piperidine nitrogen that serves as an orthogonal synthetic handle for linker conjugation [1]. This protection strategy allows for selective deprotection and subsequent amide coupling with CRBN-recruiting ligands (e.g., pomalidomide derivatives) without affecting the CBP/p300-binding pharmacophore [1]. Alternative CBP/p300 ligands lacking this orthogonal protecting group (e.g., GNE-049, which contains an acetylated piperidine) cannot be directly conjugated without additional synthetic steps or risk of side reactions . The compound has been validated as intermediate S17 in the synthesis of dCBP-1, providing a reproducible entry point for generating the degrader [1].

PROTAC Synthesis N-Boc Protection Modular Chemistry

In Vivo Brain Penetration: dCBP-1-Derived Activity Contrasts with Non-CNS Penetrant Analogs

The degrader dCBP-1, synthesized from Piperidine-GNE-049-N-Boc, demonstrates measurable brain penetration in rats (Kp,uu = 0.43 at 3 h post-dose, 250 mg/kg), a property shared with the parent ligand GNE-049 [1]. In contrast, the optimized inhibitor GNE-781 (derived from the same chemical series) is specifically engineered for higher polar surface area and lacks CNS penetration [1]. This differential CNS exposure profile is critical: for studies requiring brain-penetrant p300/CBP modulation, Piperidine-GNE-049-N-Boc-derived degraders offer a distinct advantage, whereas for peripheral oncology applications, non-CNS penetrant alternatives may be preferable [1].

Pharmacokinetics Brain Penetration CNS

Optimal Research and Procurement Scenarios for Piperidine-GNE-049-N-Boc


PROTAC Development: Modular Synthesis of p300/CBP-Targeting Heterobifunctional Degraders

Piperidine-GNE-049-N-Boc is the ligand of choice for assembling PROTAC molecules that degrade p300 and CBP via CRBN recruitment. The N-Boc protecting group allows for orthogonal deprotection and subsequent conjugation to a cereblon ligand (e.g., pomalidomide-based E3 ligase binder) through a flexible linker, enabling modular PROTAC construction [1]. This approach was successfully employed to generate dCBP-1, a validated chemical probe for p300/CBP degradation [1].

Multiple Myeloma Research: Investigating Enhancer-Driven Oncogene Addiction

dCBP-1, synthesized from Piperidine-GNE-049-N-Boc, is exceptionally potent at killing multiple myeloma cells and can abolish the enhancer that drives MYC oncogene expression [1]. Researchers studying transcriptional addiction in multiple myeloma or other MYC-driven malignancies should procure this ligand to generate dCBP-1 for functional validation of p300/CBP dependency, as bromodomain inhibitors do not replicate this degree of cytotoxicity [1].

Neuroscience and Brain Tumor Studies Requiring CNS-Penetrant p300/CBP Modulation

The degrader dCBP-1, derived from Piperidine-GNE-049-N-Boc, exhibits measurable brain penetration (Kp,uu = 0.43 in rat) [1]. This property makes the ligand suitable for generating degraders intended for CNS applications, such as studying p300/CBP function in neurological disorders or brain tumors, where non-CNS penetrant analogs like GNE-781 are ineffective [1].

Functional Genomics: Differentiating Scaffolding vs. Catalytic Functions of p300/CBP

Unlike bromodomain inhibitors (e.g., GNE-049, GNE-781) that only block a single domain, dCBP-1—constructed from Piperidine-GNE-049-N-Boc—induces complete proteasomal degradation of both p300 and CBP, eliminating all scaffolding and catalytic (HAT) functions [1]. This enables precise dissection of domain-specific versus full-protein functions in chromatin regulation and transcriptional control, a key application in functional genomics and epigenetic research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidine-GNE-049-N-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.